molecular formula C15H12N2O3 B1672960 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid CAS No. 874787-49-2

3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid

Cat. No. B1672960
CAS RN: 874787-49-2
M. Wt: 268.27 g/mol
InChI Key: LDCJHBPONKAQST-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid” is a chemical compound with the CAS Number: 2222991-24-2 . It has a molecular weight of 236.65 . The IUPAC name for this compound is (2E)-3-(6-chloro-2H-chromen-3-yl)-2-propenoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9ClO3/c13-10-2-3-11-9(6-10)5-8(7-16-11)1-4-12(14)15/h1-6H,7H2,(H,14,15)/b4-1+ . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature and other physical and chemical properties are not specified .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for probing protein interactions and dynamics, aiding in the understanding of cellular processes at the molecular level .

Synthesis of Heterocyclic Compounds

The structure of 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid makes it a versatile building block for synthesizing polyfunctionalized heterocyclic systems. These systems are crucial in developing pharmaceuticals and agrochemicals .

Development of Fluorescent Sensors

Due to its fluorescent properties, this compound is used in creating sensors that can detect various bioactive elements and environmental pollutants. These sensors are vital in analytical chemistry for monitoring and studying biological and chemical processes .

Pharmaceutical Applications

The compound’s derivatives have shown promise in drug discovery due to their biological activities. They exhibit properties that can be harnessed for treating diseases such as Alzheimer’s and type 2 diabetes mellitus, and they also possess anticoagulant and antimicrobial activities .

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, please refer to the MSDS .

Mechanism of Action

Pharmacokinetics

The compound’s molecular weight (23665 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored at room temperature . Additionally, the compound’s efficacy could be influenced by the pH of the environment, as the ionization state of the carboxylic acid group could affect its interaction with biological targets.

properties

IUPAC Name

(E)-3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c13-10-2-3-11-9(6-10)5-8(7-16-11)1-4-12(14)15/h1-6H,7H2,(H,14,15)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGKTNRMAWNURS-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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